molecular formula C9H5BrN2O2S B2723211 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid CAS No. 1343187-78-9

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2723211
CAS No.: 1343187-78-9
M. Wt: 285.12
InChI Key: VNZVRPJDKCJJEH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2S and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a brominated thiophene ring attached to a pyrimidine carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the bromination of thiophene followed by coupling with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophene derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and pyrimidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of a brominated thiophene ring and a pyrimidine carboxylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

The compound 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a bromothiophene moiety attached to a pyrimidine ring, which is known for enhancing biological activity through various mechanisms. The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with pyrimidine carboxylic acids under specific conditions to yield the target compound with good yields.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine and thiophene have shown potent activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7) .

In a comparative study, compounds were subjected to MTT assays to evaluate their cytotoxic effects on A549 cells. The results indicated that the presence of the carboxylic acid group significantly enhances the anticancer efficacy. For example, a derivative with a similar structure reduced cell viability by approximately 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent .

CompoundCell LineIC50 (µM)Notes
This compoundA549TBDPromising cytotoxicity
Similar derivativeA54966Significant reduction in viability

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Studies have shown that compounds with similar structural motifs possess selective antimicrobial properties, making them candidates for further development against resistant pathogens .

The antimicrobial efficacy was evaluated using standard disc diffusion methods against various bacterial strains. Compounds exhibited varying degrees of inhibition, with some derivatives showing effectiveness comparable to traditional antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)Notes
This compoundS. aureusTBDEffective against resistant strains
Similar derivativeE. coliTBDModerate activity

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of the bromothiophene moiety is believed to enhance membrane permeability in bacteria, disrupting cellular integrity and leading to cell death.
  • Molecular Interactions : Computational docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance, further supporting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Case Study on Anticancer Activity : In vitro studies showed that a related compound reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Case Study on Antimicrobial Resistance : A derivative was tested against MRSA strains and showed significant bactericidal activity, suggesting its potential role in treating infections caused by resistant bacteria .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZVRPJDKCJJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343187-78-9
Record name 2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid
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